molecular formula C7H13NO3 B14777161 5-Hydroxy-5-methylpiperidine-3-carboxylic acid

5-Hydroxy-5-methylpiperidine-3-carboxylic acid

Cat. No.: B14777161
M. Wt: 159.18 g/mol
InChI Key: YLLLRQWHWPMVKE-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methylpiperidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group and a carboxylic acid group makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine. This method allows for acid-free hydrogenation with good yields and selectivity . Another method involves the cyclization of appropriate precursors, followed by functionalization to introduce the hydroxyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using heterogeneous catalysts. The use of water as a solvent in these reactions is preferred due to its environmentally friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 5-Hydroxy-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-5-methylpiperidine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the piperidine ring, which enhances its reactivity and versatility in chemical reactions and applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5-hydroxy-5-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-7(11)2-5(6(9)10)3-8-4-7/h5,8,11H,2-4H2,1H3,(H,9,10)

InChI Key

YLLLRQWHWPMVKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CNC1)C(=O)O)O

Origin of Product

United States

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